4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine
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Overview
Description
4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine is a synthetic organic compound characterized by its complex molecular structure. This compound features a pyrimidine core substituted with chlorobenzyl and chlorophenyl groups, making it a subject of interest in various fields of chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine typically involves multi-step organic reactions. One common approach includes the reaction of 4-chlorobenzyl chloride with 2-methylpyrimidine under basic conditions to form the intermediate compound. This intermediate is then reacted with 4-chlorophenylthiol in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl or chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and interference with DNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzyl chloride
- 4-Chlorophenylthiol
- 2-Methylpyrimidine
Uniqueness
What sets 4-((4-Chlorobenzyl)oxy)-6-(((4-chlorophenyl)sulfanyl)methyl)-2-methylpyrimidine apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(4-chlorophenyl)methoxy]-6-[(4-chlorophenyl)sulfanylmethyl]-2-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2OS/c1-13-22-17(12-25-18-8-6-16(21)7-9-18)10-19(23-13)24-11-14-2-4-15(20)5-3-14/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVRPXHUARNNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC2=CC=C(C=C2)Cl)CSC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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